1-Chloro-2,4-dimethoxy-5-nitrobenzene
Overview
Description
1-Chloro-2,4-dimethoxy-5-nitrobenzene is an organic compound with the molecular formula C8H8ClNO4 It is a derivative of benzene, characterized by the presence of chloro, methoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-dimethoxy-5-nitrobenzene can be synthesized through nitration of 1-chloro-2,4-dimethoxybenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Safety measures are crucial due to the use of strong acids and the exothermic nature of the nitration reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,4-dimethoxy-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The chloro and methoxy groups activate the benzene ring towards electrophilic substitution reactions, allowing further functionalization.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Nucleophilic Substitution: Nucleophiles like amines or alkoxides in polar solvents.
Major Products:
Reduction: 1-Chloro-2,4-dimethoxy-5-aminobenzene.
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-2,4-dimethoxy-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-chloro-2,4-dimethoxy-5-nitrobenzene involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity .
Comparison with Similar Compounds
- 1-Chloro-2,5-dimethoxy-4-nitrobenzene
- 1-Chloro-2,4-dinitrobenzene
- 2-Chloro-3,4-dimethoxy-1-nitrobenzene
- 1-Chloro-3,5-dimethoxy-2-nitrobenzene
Uniqueness: 1-Chloro-2,4-dimethoxy-5-nitrobenzene is unique due to the specific positioning of its functional groups, which influences its reactivity and interaction with other molecules. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring creates a distinct electronic environment, making it a valuable compound for various chemical transformations and applications .
Properties
IUPAC Name |
1-chloro-2,4-dimethoxy-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4/c1-13-7-4-8(14-2)6(10(11)12)3-5(7)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIDXJUMYYOXHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059482 | |
Record name | Benzene, 1-chloro-2,4-dimethoxy-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119-21-1 | |
Record name | 1-Chloro-2,4-dimethoxy-5-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Chloro-2,4-dimethoxy-5-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene,4-dimethoxy- | |
Source | DTP/NCI | |
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Record name | Benzene, 1-chloro-2,4-dimethoxy-5-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Benzene, 1-chloro-2,4-dimethoxy-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-2,4-dimethoxy-5-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.915 | |
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Record name | 1-CHLORO-2,4-DIMETHOXY-5-NITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XNE3D7GP2S | |
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